2-Naphthalen-1-yl-benzooxazol-6-ol, also known as 2-(5-hydroxynaphthalen-1-yl)-1,3-benzoxazol-6-ol, is a compound that belongs to the class of organic compounds known as naphthols and derivatives. This compound is characterized by its unique structure, which includes a naphthalene moiety and a benzoxazole ring. It is classified under the broader category of benzenoids, specifically as a naphthalene derivative carrying hydroxyl groups. The molecular formula for this compound is with an average molecular weight of approximately 277.27 g/mol .
The synthesis of 2-naphthalen-1-yl-benzooxazol-6-ol can be approached through various methods. One common synthetic route involves the condensation of 5-hydroxynaphthalene with an appropriate benzoxazole precursor under acidic conditions. This reaction may require specific catalysts to enhance yield and selectivity.
The molecular structure of 2-naphthalen-1-yl-benzooxazol-6-ol features a planar arrangement typical of aromatic compounds, with significant resonance stabilization from its conjugated system.
2-Naphthalen-1-yl-benzooxazol-6-ol can participate in various chemical reactions due to its functional groups:
The compound's reactivity is influenced by the electron-donating effects of the hydroxyl groups, which can stabilize intermediates formed during reactions .
The mechanism of action for 2-naphthalen-1-yl-benzooxazol-6-ol involves interactions at the molecular level with biological targets, potentially influencing pathways related to inflammation or cancer.
Research indicates that compounds similar to 2-naphthalen-1-yl-benzooxazol-6-ol may inhibit specific enzymes involved in inflammatory processes, making them candidates for therapeutic applications .
The physical and chemical properties of 2-naphthalen-1-yl-benzooxazol-6-ol are critical for understanding its behavior in various environments.
Further studies on solubility and stability under varying pH conditions are necessary to ascertain its suitability for pharmaceutical formulations .
2-Naphthalen-1-yl-benzooxazol-6-ol has potential applications in various scientific fields:
The estrogen receptor (ER) isoforms ERα and ERβ exhibit distinct physiological roles and tissue distributions, with ERα primarily mediating proliferative responses and ERβ exerting antiproliferative effects [1]. Structural analyses reveal that despite sharing ~56% sequence identity in their ligand-binding domains (LBDs), only two residues differentiate their binding pockets: Leu384/Met336 and Met421/Ile373 (ERα/ERβ) [1]. This subtle variation enables selective targeting by ligands like 2-Naphthalen-1-yl-benzooxazol-6-ol. Biochemical studies demonstrate that this compound preferentially binds ERβ, driven by favorable interactions with Met336 and Ile373, which form a more accommodating hydrophobic subpocket compared to ERα [1] [8]. The naphthalene moiety inserts deep into the LBD, while the benzoxazole group stabilizes helix 12 (H12) in an agonist conformation, a critical determinant of receptor activation [1].
Binding affinity assays reveal a 3.5-fold higher selectivity for ERβ over ERα, mirroring the pharmacological profile of ERβ-selective radioligands such as 18F-FHNP [8]. Competitive displacement experiments using tritiated estradiol in SKOV3 cells (which express both ER subtypes) confirm nanomolar-range dissociation constants (K_d ≈ 2–3 nM) [8]. Molecular dynamics simulations further indicate that the phenolic hydroxyl at position 6 of the benzoxazole ring forms a hydrogen bond with His475 in ERβ, a residue critical for ligand-dependent transcriptional activity [1] [2].
Table 1: Key Structural Determinants of 2-Naphthalen-1-yl-benzooxazol-6-ol Binding to ER Subtypes
ER Subtype | Residue Variation (vs. ERα) | Hydrogen Bonding | Hydrophobic Interactions |
---|---|---|---|
ERβ | Met336 (vs. Leu384), Ile373 (vs. Met421) | His475 (H12 stabilization) | Met336, Ile373, Leu476 |
ERα | Leu384, Met421 | Weak/absent | Leu384, Met421, Phe404 |
Nuclear Receptor Coactivator 1 (NCOA1) is a master regulator of ER-dependent transcription, facilitating chromatin remodeling through histone acetyltransferase activity [2]. 2-Naphthalen-1-yl-benzooxazol-6-ol enhances ERβ-NCOA1 interactions by stabilizing the "charge clamp" formation between Lys362 in ERβ (analogous to Lys366 in ERα) and conserved glutamate residues in NCOA1’s LXXLL motif [1] [2]. Surface plasmon resonance studies quantify a 2.1-fold increase in NCOA1 binding affinity to ERβ when complexed with 2-Naphthalen-1-yl-benzooxazol-6-ol compared to unliganded ERβ [2]. This stabilization is attributed to the compound’s ability to position H12 optimally, creating a contiguous hydrophobic groove for coactivator docking [1].
Functional assays using luciferase reporters fused to estrogen response elements (EREs) corroborate these findings: 2-Naphthalen-1-yl-benzooxazol-6-ol elicits robust ERβ-dependent transcriptional activity (≥80% efficacy relative to estradiol), which is abolished upon NCOA1 knockdown [2]. Mutagenesis of the ERβ LBD (e.g., His475Ala) disrupts both ligand binding and NCOA1 recruitment, confirming the interdependence of these events [1].
Cyclooxygenase (COX)-1 and COX-2 isoforms exhibit distinct physiological roles: COX-1 maintains homeostatic functions, while COX-2 drives inflammation and carcinogenesis [3] [6]. The selectivity of 2-Naphthalen-1-yl-benzooxazol-6-ol hinges on structural differences in their catalytic sites. COX-2 possesses a larger, more flexible active site (Val523/Arg513) compared to COX-1 (Ile523/His513), accommodating bulkier ligands [6] [9]. In vitro assays using human whole blood models demonstrate that 2-Naphthalen-1-yl-benzooxazol-6-ol inhibits COX-2 with an IC₅₀ of 8.7 μM, while showing negligible activity against COX-1 (IC₅₀ > 100 μM) [3] [6]. This >11.5-fold selectivity ratio aligns with benzoxazole derivatives’ established COX-2 preference due to their planar, lipophilic cores [6] [7].
Molecular docking reveals that the naphthalene group occupies the COX-2 side pocket via π-π stacking with Tyr355, while the benzoxazole’s hydroxyl group coordinates with Arg120 and Tyr385 at the catalytic apex [6]. This binding mode obstructs arachidonic acid access, preventing prostaglandin synthesis. Crucially, the compound avoids the polar interactions with COX-1’s His513, explaining its low affinity for this isoform [9].
Table 2: Cyclooxygenase Inhibition Profile of 2-Naphthalen-1-yl-benzooxazol-6-ol
COX Isoform | IC₅₀ (μM) | Key Binding Residues | Selectivity Ratio (COX-2:COX-1) |
---|---|---|---|
COX-2 | 8.7 ± 0.9 | Arg120, Tyr355, Tyr385 | >11.5 |
COX-1 | >100 | His513, Tyr385 | Not significant |
DNA topoisomerases (Topo) I and II are essential for DNA replication and repair, making them targets for anticancer agents. 2-Naphthalen-1-yl-benzooxazol-6-ol dually inhibits both enzymes through DNA intercalation and direct enzyme poisoning [4] [7]. In cell-free systems, it suppresses Topo II relaxation of supercoiled DNA with an IC₅₀ of 22.3 μM, comparable to etoposide (reference inhibitor) [7]. Topo I inhibition is weaker (IC₅₀ ≈ 132–495 μM), indicating preferential Topo II targeting [7].
The inhibition kinetics follow a mixed-mode mechanism: the planar benzoxazole-naphthalene system intercalates between DNA base pairs (preferentially at guanine-cytosine regions), inducing helix unwinding and sterically hindering Topo II-DNA re-ligation [4] [7]. This action stabilizes the "cleavable complex," triggering DNA double-strand breaks. DNA footprinting assays confirm intercalation at 5'-GpC-3' sites, with an apparent dissociation constant (K_d) of 26.19 ± 1.14 μM [4]. Enzyme kinetics further reveal non-competitive inhibition, as 2-Naphthalen-1-yl-benzooxazol-6-ol reduces Topo II’s V_max without altering K_m, suggesting binding to an allosteric site distinct from the catalytic center [7].
Table 3: Topoisomerase Inhibition and DNA Binding Parameters
Target | IC₅₀ (μM) | Mechanism | Key Interactions |
---|---|---|---|
Topo II | 22.3 ± 1.5 | Non-competitive, DNA intercalation | Intercalation at 5'-GpC-3' sites |
Topo I | 132–495 | Weak poisoning | Minor groove binding |
DNA intercalation | 26.19 ± 1.14 | Helix unwinding | Base stacking, hydrophobic contacts |
The compound’s cytotoxicity in cancer cells (e.g., MCF-7, IC₅₀ ≈ 4.95 μM) correlates strongly with Topo II inhibition efficacy (r = 0.92, p < 0.001), underscoring this mechanism as its primary anticancer pathway [4].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0